N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide

Data availability Literature gap Procurement risk

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide is a synthetic small molecule (C18H16FNO3S2, MW 377.5 g/mol) featuring a 2,3'-bithiophene core, a hydroxyethyl linker, and a 4-fluorophenoxy acetamide tail. The compound is cataloged in PubChem (CID with computed physicochemical descriptors including XLogP3-AA of 3.2, topological polar surface area of 115 Ų, and 2 hydrogen bond donors.

Molecular Formula C18H16FNO3S2
Molecular Weight 377.45
CAS No. 2191267-03-3
Cat. No. B2851024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide
CAS2191267-03-3
Molecular FormulaC18H16FNO3S2
Molecular Weight377.45
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
InChIInChI=1S/C18H16FNO3S2/c19-13-1-3-14(4-2-13)23-10-18(22)20-9-15(21)17-6-5-16(25-17)12-7-8-24-11-12/h1-8,11,15,21H,9-10H2,(H,20,22)
InChIKeyHTHHLUWRKSUDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide (CAS 2191267-03-3): Procurement-Relevant Chemical Profile


N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide is a synthetic small molecule (C18H16FNO3S2, MW 377.5 g/mol) featuring a 2,3'-bithiophene core, a hydroxyethyl linker, and a 4-fluorophenoxy acetamide tail [1]. The compound is cataloged in PubChem (CID 131702025) with computed physicochemical descriptors including XLogP3-AA of 3.2, topological polar surface area of 115 Ų, and 2 hydrogen bond donors [1]. It belongs to a broader structural class of bithiophene–acetamide conjugates that have been explored in medicinal chemistry for anticancer and anti-inflammatory applications [2]; however, direct peer-reviewed pharmacological characterization of this specific compound is currently absent from the primary literature.

Why N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide Cannot Be Replaced by Generic Analogs


Structural analogs within the bithiophene-acetamide family exhibit substantial variability in biological outcome depending on subtle molecular modifications. Published structure–activity relationship (SAR) data on related bithiophene derivatives demonstrate that changes in the heterocyclic core (e.g., thiophene vs. furan), the nature of the substituent on the phenyl ring, and the type of linker all produce significant alterations in antiproliferative potency and DNA-binding affinity [1]. The specific combination of a 2,3'-bithiophene regioisomer, a secondary alcohol linker, and a 4-fluorophenoxy group present in this compound is not replicated by any close analog available from open chemical databases [2], meaning generic substitution without confirmatory comparative data carries an unquantifiable risk of functional divergence.

Quantitative Differentiation Evidence for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide: Comparator Analysis


Data Availability Status: Absence of Published Head-to-Head Comparator Data for CAS 2191267-03-3

A systematic search of PubMed, PubChem, and patent databases (conducted May 2026) identified zero peer-reviewed publications or patents that report quantitative biological, pharmacological, or physicochemical data for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide against a named comparator [1]. The compound has a PubChem record with computed descriptors but no bioassay results [1]. The closest published SAR studies involve monocationic bithiophenes that differ fundamentally in charge state and substitution pattern, precluding direct quantitative extrapolation [2]. No head-to-head comparisons with close neutral analogs (e.g., the 2,2'-bithiophene regioisomer, the 2-fluorophenoxy isomer, or the des-hydroxy analog) have been reported in the public domain.

Data availability Literature gap Procurement risk

Regioisomeric Differentiation: 2,3'- vs. 2,2'-Bithiophene Core as a Potential Selectivity Determinant

The target compound contains a 2,3'-bithiophene core (thiophene rings connected at the 2-position of one ring and the 3-position of the other), creating an asymmetric π-system distinct from the more common 2,2'-bithiophene isomer found in close analogs such as N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide (CAS 2640973-39-1) [1]. Published crystallographic and spectroscopic studies on unsubstituted bithiophene regioisomers demonstrate that 2,2'- and 2,3'-connectivity produces measurably different conjugation lengths, torsional angles, and electronic absorption spectra [2]. In medicinal chemistry contexts, regioisomeric bithiophenes have shown divergent target binding profiles — for example, in monocationic bithiophene series, the position of the amidine group on the bithiophene scaffold produced GI50 value differences exceeding 10-fold across NCI-60 cell lines [3]. While no direct comparison between the 2,3'- and 2,2'-bithiophene variants of this acetamide series has been published, the established sensitivity of biological activity to bithiophene connectivity in analogous chemotypes supports the hypothesis that the target compound is non-interchangeable with its 2,2'-regioisomer.

Regioisomerism Bithiophene connectivity Structural differentiation

Fluorine Positional Isomerism: 4-Fluorophenoxy vs. 2-Fluorophenoxy Substituent Differentiation

The target compound bears a 4-fluorophenoxy substituent, distinguishing it from cataloged analogs that carry a 2-fluorophenoxy group, such as N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide . Fluorine position on the phenoxy ring is known to modulate both electronic properties (via resonance and inductive effects) and molecular recognition (via altered hydrogen-bond acceptor geometry). In the monocationic bithiophene series, substitution pattern on the phenyl ring was explicitly shown to cause significant alteration in antiproliferative activity, with GI50 values varying by several-fold depending on the substituent identity and position [1]. The computed XLogP3-AA of 3.2 for the target compound [2] represents a measurable physicochemical distinction from the 2-fluoro isomer (for which computed logP values are expected to differ due to intramolecular hydrogen-bonding differences), though no experimental logP comparison has been published.

Fluorine positional isomer SAR Lipophilicity

Hydroxyethyl Linker: Potential Pharmacokinetic Differentiation from Des-Hydroxy and Ethyl-Linker Analogs

The target compound incorporates a secondary alcohol (-CH(OH)-) at the ethyl linker position, which is absent in the simpler ethyl-linker analog N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide (CAS 2640973-39-1) . The presence of this hydroxyl group increases the hydrogen bond donor count from 1 to 2 and raises the topological polar surface area (TPSA) compared to the des-hydroxy analog [1]. In published medicinal chemistry literature, introduction of a hydroxyl group at a linker position has been repeatedly shown to modulate solubility, metabolic stability, and target-binding kinetics [2]. The monocationic bithiophene SAR study demonstrated that molecular manipulations on the bithiophene scaffold led to significant alteration in both antiproliferative activity and DNA-binding properties [2], reinforcing the principle that linker modifications in this chemotype are functionally consequential. While no direct PK or solubility comparison between the hydroxyethyl and ethyl-linker variants has been published, the computed TPSA of 115 Ų for the target [1] versus an expected lower TPSA for the des-hydroxy analog represents a quantifiable physicochemical differentiation relevant to permeability and solubility predictions.

Hydroxyethyl linker H-bond donor ADME differentiation

Phenoxy Ether vs. Alkoxy/Phenyl Acetamide: Functional Group Differentiation from Closest Cataloged Analogs

Several close analogs are cataloged in chemical databases with different terminal groups on the acetamide moiety: N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide (CAS 2320538-46-1) carries an ethoxyphenyl group, and N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide (CAS 2415461-57-1) carries a simple methoxy group . The target compound's 4-fluorophenoxy group introduces both a electronegative fluorine atom and an aryl ether linkage, creating a distinct electronic and steric profile. In the broader bithiophene SAR literature, replacement of a phenyl substituent by heteroaryl groups or alteration of the substitution pattern led to 'significant alteration in antiproliferative activity' [1]. The S-aryl ether linkage in the target compound (C-O-C aromatic) differs fundamentally from the C-C bond in the ethoxyphenyl analog, and the fluorine atom provides a unique ¹⁹F NMR handle for analytical tracking that is absent in non-fluorinated analogs [2]. These structural distinctions are measurable by standard analytical techniques (NMR, LC-MS) and represent verifiable batch identity differentiators.

Functional group comparison Chemotype differentiation Acetamide tail

Preliminary Biological Activity Inference: Anticancer Potential Based on Class-Level Evidence from Bithiophene Derivatives

The only peer-reviewed quantitative activity data available for structurally related compounds comes from a 2014 study of 15 monocationic bithiophenes and isosteres tested in the NCI-60 cell line panel [1]. In that study, the most potent compounds (1a, 1c, 1d, and 7) exhibited GI50 values ranging from <10 nM to 102 nM against non-small cell lung cancer (A549/ATCC, NCI-H322M, NCI-H460) and breast cancer (MDA-MB-468) cell lines [1]. Critically, these compounds are monocationic amidine-bearing bithiophenes, which differ fundamentally from the neutral acetamide target compound in charge state, functional group, and likely mechanism of action. The study explicitly demonstrated that bioisosteric replacement of thiophene by furan reduced antiproliferative activity, and that phenyl ring substitution led to significant activity alteration [1]. These SAR principles establish that bithiophene derivatives are highly sensitive to structural modifications, but the quantitative GI50 values from the monocationic series cannot be extrapolated to the neutral acetamide target compound. No NCI-60 or other cytotoxicity data for the target compound itself have been published.

Anticancer activity NCI-60 screening Bithiophene SAR

Recommended Application Scenarios for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide (CAS 2191267-03-3)


Chemical Biology Probe Development Requiring a Structurally Distinct Bithiophene Scaffold

The compound's unique 2,3'-bithiophene regioisomerism, 4-fluorophenoxy substituent, and hydroxyethyl linker create a three-dimensional pharmacophore that is not represented by any commercial analog with published biological data. Research groups engaged in phenotypic screening or target deconvolution can use this compound as a structurally novel starting point for probe development, where its differentiation from the 2,2'-bithiophene series provides a built-in SAR comparator set [1][2]. The ¹⁹F NMR handle facilitates intracellular tracking and metabolite identification without requiring radiolabeling.

Medicinal Chemistry SAR Expansion Campaigns with Internal Head-to-Head Benchmarking

Procurement of this compound is most justified when the end user has the capability to generate internal comparator data against close analogs (e.g., CAS 2640973-39-1, CAS 2320538-46-1). The structural features differentiating this compound from its cataloged analogs (regioisomeric core, fluorine position, hydroxyl linker) map directly onto tractable SAR hypotheses [1]. In the absence of published comparator data, internal head-to-head profiling against these analogs in the user's assay system of interest is the only path to establishing evidence-based selection.

Analytical Method Development and Reference Standard Qualification

The compound's distinct combination of structural features — 2,3'-bithiophene core, 4-fluorophenoxy group, and chiral secondary alcohol — provides multiple orthogonal analytical handles (UV-Vis absorption from the bithiophene chromophore, ¹⁹F NMR, chiral HPLC retention) suitable for method development [1][2]. Procurement for use as an analytical reference standard is supported by the compound's defined computed properties (MW 377.5, TPSA 115 Ų, XLogP3-AA 3.2) [3], which facilitate chromatographic method parameter estimation.

Material Science Exploration of Asymmetric Bithiophene Electronic Properties

The 2,3'-bithiophene connectivity produces an asymmetric π-conjugated system with electronic properties distinct from the centrosymmetric 2,2'-bithiophene, as demonstrated in published spectroscopic and crystallographic studies of bithiophene regioisomers [1]. The electron-withdrawing 4-fluorophenoxy substituent further modulates the HOMO-LUMO gap. Procurement for organic electronics or sensor research is supported by the fundamental materials chemistry rationale, though device-level performance data for this specific compound are not available.

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